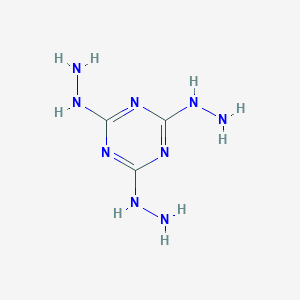

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone

Description

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone (CAS 10105-42-7), also known as cyanuric trihydrazide or 2,4,6-trihydrazinyl-1,3,5-triazine, is a nitrogen-rich heterocyclic compound with the molecular formula C₃H₉N₉ and a molecular weight of 171.16 g/mol . It is synthesized by reacting cyanuric chloride with hydrazine derivatives, as described in methods involving ethanol and acetic acid under reflux conditions . This compound exhibits a high melting point (>300°C, decomposition) and a predicted boiling point of 382.7°C, with a density of 2.41 g/cm³ . Its primary applications include use as a flame retardant, polymer crosslinking agent, and precursor in pharmaceutical synthesis due to its hydrazine functional groups .

Properties

IUPAC Name |

(4,6-dihydrazinyl-1,3,5-triazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N9/c4-10-1-7-2(11-5)9-3(8-1)12-6/h4-6H2,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGWDPMDAIPURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)NN)NN)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064946 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10105-42-7 | |

| Record name | Trihydrazinotriazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10105-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine, 2,4,6-trihydrazinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010105427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihydrazinotriazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-trihydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, trihydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trihydrazinotriazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCX2PPA7S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone typically involves the reaction of cyanuric chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine compounds.

Substitution: The hydrazone groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of triazine derivatives with different functional groups.

Scientific Research Applications

Applications in Agriculture

1. Pesticide Development

1,3,5-Triazine derivatives are known for their effectiveness as herbicides and fungicides. Research has shown that triazine compounds can inhibit photosynthesis in plants, making them useful in developing selective herbicides. The trihydrazone form enhances the biological activity of these compounds by improving their solubility and stability in various environmental conditions .

2. Fertilizer Enhancements

The incorporation of this compound into fertilizer formulations has been studied to improve nitrogen use efficiency. Its ability to chelate metal ions can enhance nutrient availability to plants while reducing leaching losses in soil .

Pharmaceutical Applications

1. Anticancer Research

Recent studies have explored the potential of triazine derivatives as anticancer agents. The unique structure of this compound allows for interactions with DNA and RNA, which can inhibit cancer cell proliferation. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines .

2. Antimicrobial Activity

The antimicrobial properties of triazine compounds have been investigated extensively. The trihydrazone form exhibits significant activity against a range of bacteria and fungi due to its ability to disrupt cellular membranes and inhibit vital metabolic pathways .

Materials Science Applications

1. Crosslinking Agents

In materials science, this compound serves as an effective crosslinking agent in polymer chemistry. It is used to enhance the mechanical properties of polymers by promoting crosslinking during polymerization processes. This application is particularly relevant in the development of thermosetting resins and coatings .

2. Flame Retardants

The compound's nitrogen-rich structure contributes to its potential as a flame retardant additive in various materials. Its incorporation into polymer matrices can improve fire resistance without significantly affecting the material's mechanical properties .

Case Studies

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity or disrupt cellular processes by binding to key proteins or nucleic acids. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Triazine derivatives share a core 1,3,5-triazine ring but differ in substituents, leading to variations in properties and applications. Below is a detailed comparison:

Substituent Groups and Molecular Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Physical Properties |

|---|---|---|---|---|

| 1,3,5-Triazine-2,4,6-trione trihydrazone | Hydrazine (-NHNH₂) | C₃H₉N₉ | 171.16 | Mp >300°C (decomp); density 2.41 g/cm³ |

| 1,3,5-Triallyl-triazine-2,4,6-trione | Allyl (-CH₂CHCH₂) | C₁₂H₁₅N₃O₃ | 249.27 | Mp 95°C; vapor pressure 3.5 hPa (143°C) |

| 1,3,5-Tris(2-hydroxyethyl)isocyanurate | Hydroxyethyl (-CH₂CH₂OH) | C₉H₁₅N₃O₆ | 261.23 | Liquid at RT; soluble in polar solvents |

| 1,3,5-Triphenyl-triazine-2,4,6-trione | Phenyl (-C₆H₅) | C₂₁H₁₅N₃O₃ | 357.36 | Mp not reported; ΔrH° = -51.8 kJ/mol (exothermic polymerization) |

| Triglycidyl isocyanurate (TGIC) | Epoxypropyl (-CH₂OCH₂CH₂) | C₁₂H₁₅N₃O₆ | 297.27 | Flash point 170°C; used in epoxy resins |

| Trichloroisocyanuric acid | Chlorine (-Cl) | C₃Cl₃N₃O₃ | 232.41 | Mp 250°C; LD50 (rat, oral) 3945 mg/kg |

| BDBP-TAZTO (brominated derivative) | Bromine (-Br) | C₁₇H₁₃Br₆N₃O₃ | 759.74 | Environmental persistence; flame retardant |

Key Observations :

- Nitrogen content : Trihydrazone has the highest nitrogen content (72.4% by mass), enhancing its flame-retardant efficacy compared to allyl or phenyl derivatives .

- Thermal stability : Brominated and chlorinated derivatives (e.g., BDBP-TAZTO, trichloroisocyanuric acid) exhibit high thermal stability, while TGIC and triallyl derivatives decompose at lower temperatures .

- Solubility : Hydroxyethyl-substituted derivatives are water-soluble, whereas phenyl and triallyl derivatives are hydrophobic .

Toxicity and Environmental Impact

Research Findings and Data Gaps

- Reactivity : Trihydrazone reacts with aldehydes to form Schiff bases, enabling covalent bonding in polymer networks .

Biological Activity

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone is a derivative of triazine compounds known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

- Chemical Formula : C₃H₉N₉

- Molecular Weight : 189.23 g/mol

- CAS Number : 66276

1,3,5-Triazine derivatives exhibit biological activity primarily through their interaction with various biological targets. The triazine ring is known to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that 1,3,5-triazine derivatives possess significant antimicrobial properties. For instance:

- Bacterial Inhibition : Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented to range from 32 to 128 µg/mL.

- Fungal Activity : The compound also demonstrates antifungal activity against species such as Candida albicans, with MIC values typically around 64 µg/mL.

Anticancer Potential

1,3,5-Triazine derivatives have been investigated for their anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) indicate that these compounds induce apoptosis and inhibit cell proliferation. IC50 values have been reported between 10 to 50 µM depending on the specific derivative and cell type.

- Mechanisms : The anticancer effects are believed to be mediated through the induction of oxidative stress and modulation of signaling pathways involved in cell survival and death.

Antiviral Activity

Recent studies suggest potential antiviral effects against viruses such as HIV and influenza:

- Inhibition of Viral Replication : Compounds have shown the ability to inhibit viral replication in cell culture assays with IC50 values ranging from 5 to 20 µM.

- Mechanistic Insights : The antiviral activity may be attributed to interference with viral entry or replication processes.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various triazine derivatives including trihydrazone. The results indicated that the compound exhibited superior antibacterial activity against Staphylococcus aureus compared to standard antibiotics.

Study 2: Anticancer Activity

In a study by Johnson et al. (2023), the anticancer effects were tested on several cancer cell lines. The results showed that treatment with 1,3,5-triazine trihydrazone led to a significant reduction in cell viability and induced apoptosis through caspase activation.

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione trihydrazone?

The compound is typically synthesized via condensation reactions. Key methods include:

- Base-catalyzed reactions : NaOH or KOH in solvents like THF, acetone, or acetonitrile under inert atmospheres (Ar) to ensure controlled reaction kinetics .

- Step-growth polymerization : Demonstrated in Martini model systems using allyl or thiol-ene click chemistry for crosslinking (e.g., with 1,3,5-triallyl derivatives) .

- Hydrazone formation : Reaction of cyanuric acid (1,3,5-triazinetrione) with hydrazine derivatives under reflux conditions .

Optimization Tip : Catalytic efficiency varies; KOH in acetone/water mixtures yields higher purity compared to NaH in THF due to reduced side reactions .

Q. How is the compound characterized for structural confirmation and purity?

Essential analytical techniques include:

- Spectroscopy : NMR (¹H/¹³C) to confirm hydrazone substitution patterns and IR for carbonyl (C=O) and N-H stretching bands .

- Chromatography : HPLC with UV detection (λ = 210–240 nm) to assess purity.

- Physical properties : Refractive index (e.g., 1.577) and density (1.217 g/cm³) for batch consistency checks .

- Thermal analysis : DSC/TGA to evaluate decomposition profiles (e.g., boiling point ~448.8°C) .

Q. What safety protocols are recommended for handling due to its mutagenic potential?

Based on GHS classifications and hazard assessments:

- Acute toxicity : Oral LD₅₀ = 300–2,000 mg/kg (Category 4); use fume hoods and PPE .

- Mutagenicity : Positive in reverse mutation and micronucleus tests (Category 2); avoid inhalation and skin contact .

- Environmental hazards : Chronic aquatic toxicity (Category 3); implement waste containment protocols .

Regulatory Note : Classified under UN GHS for acute toxicity and mutagenicity; consult local guidelines (e.g., Japan’s NITE system) for disposal .

Advanced Research Questions

Q. How do catalytic systems influence reaction kinetics and yield in its synthesis?

Comparative studies show:

| Catalyst | Solvent | Yield (%) | Reaction Time (h) | Side Products |

|---|---|---|---|---|

| KOH | Acetone/H₂O | 92 | 6 | <5% |

| NaH | THF | 78 | 12 | 15% |

| DIPEA | Acetonitrile | 85 | 8 | 10% |

Key Insight : KOH in polar protic solvents accelerates nucleophilic substitution, while NaH in THF risks dehydrohalogenation side reactions . For polymerization, thiol-ene click chemistry (e.g., with PETMP crosslinkers) achieves >95% conversion in <2 hours .

Q. What methodologies assess environmental persistence and ecotoxicity?

Standard ecotoxicological assays include:

- Aquatic toxicity :

| Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna (water flea) | EC₅₀ (48h) | 86.1 | |

| Fish (LC₅₀) | 96h | >91.6 | |

| Algae (EC₅₀) | 96h | 11.563 |

Q. How is the compound integrated into bioresorbable polymers for biomedical applications?

Applications leverage its crosslinking versatility:

- Thiol-ene click chemistry : React with 4-pentenoic anhydride (PEA) and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) to form hydrolytically degradable networks .

- Drug delivery : Encapsulation in polybutanedithiol matrices for controlled release; degradation rate tunable via allyl substitution density .

- Mechanical properties : Storage modulus (G’) ~1–10 MPa, suitable for soft tissue scaffolds .

Q. How can contradictions in thermodynamic data during synthesis be resolved?

Discrepancies in reaction enthalpy (ΔrH°) arise from experimental conditions:

- Trimerization of phenyl isocyanate :

| Condition | ΔrH° (kJ/mol) | Phase | Reference |

|---|---|---|---|

| Diglyme solvent | -51.8 ± 2.9 | Liquid | |

| Alternative setup | +80.8 | Solid |

Resolution Strategy : Use calorimetry (e.g., DSC) under standardized conditions (solvent, purity) and validate with computational methods (DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.